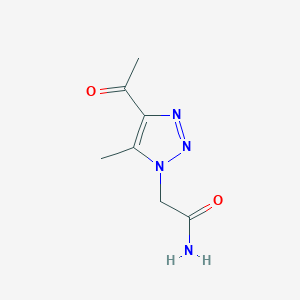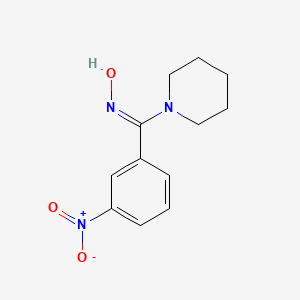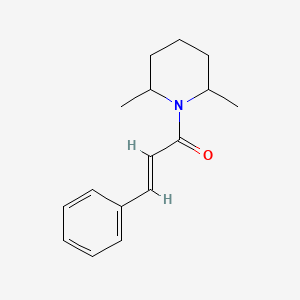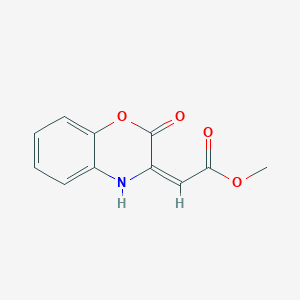
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promise in a number of different areas, including drug discovery, chemical synthesis, and materials science. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is not fully understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles in a variety of different reactions. This property makes it useful for a number of different applications, including drug discovery and chemical synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate have not been extensively studied. However, it is believed to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is its versatility. It can be used in a number of different applications, including drug discovery, chemical synthesis, and materials science. In addition, it has low toxicity and is generally considered to be safe for use in laboratory experiments. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in a laboratory setting.
Direcciones Futuras
There are a number of different future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate. One area of interest is in drug discovery, where this compound has shown promise as a lead compound for the development of new drugs. Researchers may also continue to explore the potential use of this compound in chemical synthesis and materials science. In addition, there may be opportunities to modify the structure of this compound to improve its properties and make it more useful for a variety of different applications.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound as a yellow crystalline solid. The purity of the compound can be further improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in a number of different scientific research applications. One area of interest is in drug discovery, where this compound has been shown to have potential as a lead compound for the development of new drugs. It has also been studied for its potential use in chemical synthesis, where it has been used as a building block for the synthesis of other compounds. In addition, this compound has been studied for its potential use in materials science, where it has been used to create new materials with unique properties.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-16-9-2-13(3-10-16)4-11-18(21)23-12-17(20)14-5-7-15(19)8-6-14/h2-11H,12H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNFPFRZVFTXNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)





![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)




![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
